molecular formula C8H17NO B1288031 1-(Aminomethyl)cycloheptanol CAS No. 45732-95-4

1-(Aminomethyl)cycloheptanol

Cat. No. B1288031
CAS RN: 45732-95-4
M. Wt: 143.23 g/mol
InChI Key: ZOIJDKLCFSGRFF-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cycloheptanol is a compound that features a cycloheptane ring, a seven-membered ring structure, with an aminomethyl group (-NHCH2-) attached to it. This structure is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of both amino and hydroxyl functional groups within the same molecule provides opportunities for various chemical reactions and modifications.

Synthesis Analysis

The synthesis of related cycloheptane derivatives has been explored in several studies. For instance, a cycloheptane bearing an amino and three hydroxyl groups was isolated from the roots of Physalis alkekengi var. francheti, which may suggest a potential biosynthetic route or enzymatic reduction that could be relevant for the synthesis of 1-(aminomethyl)cycloheptanol . Additionally, the synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines through aluminum hydride reduction indicates the viability of using reductive strategies for the synthesis of aminomethylated cyclic compounds .

Molecular Structure Analysis

The molecular structure of cycloheptane derivatives can be quite rigid due to the presence of the seven-membered ring. For example, the NMR structural study and DFT theoretical calculations of 2-aminocyclobutane-1-carboxylic acid derivatives revealed the formation of strong intramolecular hydrogen bonds, leading to a high degree of rigidity . Although this study focuses on a smaller cyclobutane ring, similar intramolecular interactions could be expected in the larger cycloheptane ring of 1-(aminomethyl)cycloheptanol.

Chemical Reactions Analysis

The chemical reactivity of 1-(aminomethyl)cycloheptanol would likely involve the amino and hydroxyl groups. For example, the amino group could participate in the formation of amides, ureas, or Schiff bases, while the hydroxyl group could be involved in esterification or etherification reactions. The study on 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines provides insights into the reactivity of the aminomethyl group, showing weak partial agonist activity at beta adrenoceptors, which could be relevant for pharmacological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(aminomethyl)cycloheptanol would be influenced by its functional groups and cyclic structure. The compound's solubility, boiling point, melting point, and stability would be determined by the presence of the amino and hydroxyl groups. The study on the tetraspiro nonacyclic compound formed from 1,1-bis(aminomethyl)cyclohexane and formaldehyde suggests that the aminomethyl group can lead to complex structures with unique physical properties . Additionally, the preparation of complexes with transition metal acetates using a related ligand, 1-amino-6,7-O-cyclohexylidene-4-azaheptane, indicates the potential for 1-(aminomethyl)cycloheptanol to form coordination compounds with metals, which could affect its physical properties .

Safety And Hazards

Handling 1-(Aminomethyl)cycloheptanol requires certain safety measures and precautions . Due to its potentially harmful nature, it’s important to avoid direct contact with the skin and eyes . Use of appropriate personal protective equipment such as gloves, eye protection, and lab coats is recommended when handling 1-(Aminomethyl)cycloheptanol . Moreover, it may cause respiratory irritation if inhaled, so it’s crucial to ensure adequate ventilation in the work area .

Future Directions

There is a growing interest in the potential applications of cycloheptanol, particularly in the fields of medicine and polymer science . It could serve as a starting material for the synthesis of novel drugs or as a monomer in the production of specialized polymers .

properties

IUPAC Name

1-(aminomethyl)cycloheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-7-8(10)5-3-1-2-4-6-8/h10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIJDKLCFSGRFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593774
Record name 1-(Aminomethyl)cycloheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)cycloheptanol

CAS RN

45732-95-4
Record name 1-(Aminomethyl)cycloheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminomethyl)cycloheptan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Acetyl chloride (264 ml) and tetrahydrofuran (191 ml) were charged to a vessel containing 2-propanol (1143 ml) maintaining the temperature at 10° C. to 15° C. 1-(aminomethyl)cycloheptanol (381 g) in tetrahydrofuran (1613 ml) and tetrahydrofuran (381 ml) were charged maintaining the temperature at 10° C. to 15° C. The reaction mixture was stirred for 50 minutes and filtered. The filter cake was washed with premixed tetrahydrofuran/2-propanol [tetrahydrofuran (267 ml), 2-propanol (114 ml)], and tetrahydrofuran (1905 ml). The filter cake was dried at 40° C. for 23 hours to provide the title compound as a colourless solid (464 g).
Quantity
264 mL
Type
reactant
Reaction Step One
Quantity
191 mL
Type
solvent
Reaction Step One
Quantity
1143 mL
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reactant
Reaction Step Two
Quantity
381 g
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reactant
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1613 mL
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solvent
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381 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1-[(trimethylsilyl)oxy]cycloheptanecarbonitrile (737.5 g) in tetrahydrofuran (738 ml) was charged to a vessel containing 1 molar lithium aluminium hydride solution in tetrahydrofuran (4980 ml) and tetrahydrofuran (369 ml) whilst maintaining the temperature at 55° C. to 60° C. Tetrahydrofuran (738 ml) was charged and the reaction stirred for 3 hours at 60° C. to 65° C. The reaction was cooled to 10 to 15° C. and charged with water (193 ml), premixed sodium hydroxide solution [water (389 ml), sodium hydroxide (69 g)], tetrahydrofuran (738 ml) and water (193 ml) maintaining the temperature at 15° C. to 25° C. The mixture was stirred for 70 minutes and filtered. The filter cake was washed with tetrahydrofuran (1476 ml) twice. The filtrates and washes were combined and charged to a reaction vessel and concentrated to ca. 1480 mL at 65° C. to 70° C. The mixture was cooled to 15° C. to 25° C. and transferred to a container with tetrahydrofuran (369 ml), to provide the title compound (381 g) as a colourless solution in tetrahydrofuran (1613 ml).
Quantity
738 mL
Type
solvent
Reaction Step One
Quantity
737.5 g
Type
reactant
Reaction Step Two
Quantity
738 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4980 mL
Type
solvent
Reaction Step Three
Quantity
369 mL
Type
solvent
Reaction Step Three
Name
Quantity
193 mL
Type
reactant
Reaction Step Four
Quantity
389 mL
Type
reactant
Reaction Step Five
Name
Quantity
193 mL
Type
reactant
Reaction Step Five
Quantity
738 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Aminomethyl)cycloheptanol
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1-(Aminomethyl)cycloheptanol
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1-(Aminomethyl)cycloheptanol
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1-(Aminomethyl)cycloheptanol
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1-(Aminomethyl)cycloheptanol
Reactant of Route 6
1-(Aminomethyl)cycloheptanol

Citations

For This Compound
3
Citations
NJ Doorenbos - 1954 - search.proquest.com
THE PREPARATION OP BASIC ALCOHOLS AND BASIC ALKYL CHLORIDES WHICH CONTAIN A 1-HEXA, 1-HEPTA- OR 1 -0 CTAMETHYLENIKIN0 RADICAL No Page 1 THE …
Number of citations: 0 search.proquest.com
C Subramanyam, AJ Duplantier, MA Dombroski… - Bioorganic & medicinal …, 2011 - Elsevier
The discovery, of a series of 2-Cl-5-heteroaryl-benzamide antagonists of the P2X 7 receptor via parallel medicinal chemistry is described. Initial analogs suffered from poor metabolic …
Number of citations: 27 www.sciencedirect.com
X Chen, B Pierce, W Naing, ML Grapperhaus… - Bioorganic & medicinal …, 2010 - Elsevier
Focused SAR studies were carried out around 5-heteroaryl and 1-amide portions of the 2-chlorobenzamide scaffold, resulting in the discovery of a potent, metabolically stable and …
Number of citations: 50 www.sciencedirect.com

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